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Compound of Interest

Compound Name: p-METHYLACETOPHENONE

Cat. No.: B140295 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for 4'-

methylacetophenone (also known as p-methylacetophenone or 1-(p-tolyl)ethanone), a

versatile aromatic ketone. The information presented herein is crucial for the identification,

characterization, and quality control of this compound in research, development, and

manufacturing settings. This document offers a comprehensive summary of its Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with

detailed experimental protocols and a logical workflow for its spectroscopic analysis.

Chemical Structure and Properties
IUPAC Name: 1-(4-methylphenyl)ethanone

Synonyms: 4'-Methylacetophenone, p-Methylacetophenone, Methyl p-tolyl ketone

CAS Number: 122-00-9

Chemical Formula: C₉H₁₀O

Molar Mass: 134.18 g/mol [1]

Appearance: Colorless crystals or a colorless to pale yellow liquid.[2]

Melting Point: 22-24 °C[3]
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Boiling Point: 226 °C[3]

Spectroscopic Data
The following sections present the fundamental spectroscopic data for 4'-methylacetophenone,

organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

Table 1: ¹H NMR Spectroscopic Data for 4'-Methylacetophenone

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.86 d 2H Ar-H (ortho to C=O)

7.25 d 2H Ar-H (meta to C=O)

2.57 s 3H -COCH₃

2.41 s 3H Ar-CH₃

Solvent: CDCl₃,

Instrument Frequency:

500 MHz[4]

Table 2: ¹³C NMR Spectroscopic Data for 4'-Methylacetophenone
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Chemical Shift (δ) ppm Assignment

198.0 C=O

143.9 Ar-C (para to C=O)

134.7 Ar-C (ipso to C=O)

129.2 Ar-CH (meta to C=O)

28.4 Ar-CH (ortho to C=O)

26.5 -COCH₃

21.6 Ar-CH₃

Solvent: CDCl₃, Instrument Frequency: 125

MHz[4]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: IR Spectroscopic Data for 4'-Methylacetophenone

Wavenumber (cm⁻¹) Intensity Assignment

~3000 Strong C-H stretch (aromatic)

~2920 Medium C-H stretch (aliphatic)

~1680 Strong C=O stretch (aryl ketone)

~1600, ~1400 Medium-Strong C=C stretch (aromatic ring)

~815 Strong
C-H bend (para-disubstituted

aromatic ring)

Sample Preparation: Neat

liquid film

Mass Spectrometry (MS)
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MS provides information about the mass and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for 4'-Methylacetophenone

m/z Relative Intensity (%) Assignment

134 32.2 [M]⁺ (Molecular ion)

119 100.0 [M - CH₃]⁺

91 65.6 [C₇H₇]⁺ (Tropylium ion)

65 18.2 [C₅H₅]⁺

43 8.0 [CH₃CO]⁺

Ionization Method: Electron

Ionization (EI) at 75 eV[5]

Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data presented above.

Instrument parameters and sample preparation may require optimization based on the specific

equipment and experimental goals.

NMR Spectroscopy
Sample Preparation:

Accurately weigh approximately 10-20 mg of 4'-methylacetophenone.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃)

containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Setup and Data Acquisition:

Insert the NMR tube into the spectrometer's probe.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://m.chemicalbook.com/SpectrumEN_122-00-9_IR1.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b140295?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Lock the field on the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity.

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number

of scans should be averaged to obtain a good signal-to-noise ratio.

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A larger

number of scans will be necessary due to the lower natural abundance of ¹³C.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase the resulting spectrum.

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

Integrate the peaks in the ¹H NMR spectrum.

Identify and report the chemical shifts, multiplicities, coupling constants (if any), and

integrations.

IR Spectroscopy
Sample Preparation (Neat Liquid Film):

As 4'-methylacetophenone is a low-melting solid, it can often be analyzed as a liquid at

room temperature.

Place a small drop of the liquid sample onto one salt plate (e.g., NaCl or KBr).

Gently place a second salt plate on top to create a thin liquid film between the plates.

Instrument Setup and Data Acquisition:

Place the salt plates in the sample holder of the IR spectrometer.

Acquire a background spectrum of the empty beam path.
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Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum

to the background spectrum to produce the final absorbance or transmittance spectrum.

Data Processing:

Identify the major absorption bands and report their wavenumbers (in cm⁻¹) and relative

intensities (e.g., strong, medium, weak, broad).

Assign the observed bands to the corresponding functional group vibrations.

Mass Spectrometry
Sample Preparation:

Prepare a dilute solution of 4'-methylacetophenone in a volatile organic solvent such as

methanol or acetonitrile (e.g., 1 µg/mL).

Instrument Setup and Data Acquisition (Electron Ionization - GC-MS):

Inject the sample solution into a Gas Chromatograph (GC) coupled to a Mass

Spectrometer (MS). The GC will separate the compound from the solvent and any

impurities.

The compound elutes from the GC column and enters the ion source of the mass

spectrometer.

In the ion source, the molecules are bombarded with a beam of high-energy electrons

(typically 70 eV), causing ionization and fragmentation.

The resulting ions are accelerated and separated by the mass analyzer based on their

mass-to-charge ratio (m/z).

The detector records the abundance of each ion.

Data Processing:

Identify the molecular ion peak ([M]⁺).
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Analyze the fragmentation pattern and identify the major fragment ions.

Propose fragmentation pathways that explain the observed ions.

Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the spectroscopic analysis and

characterization of 4'-methylacetophenone.

Workflow for Spectroscopic Analysis of 4'-Methylacetophenone
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Caption: Workflow for the Spectroscopic Analysis of 4'-Methylacetophenone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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